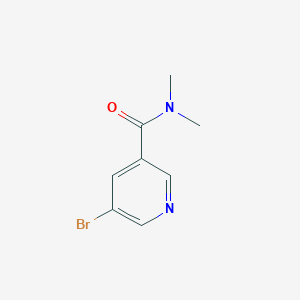

5-Bromo-N,N-dimethylnicotinamide

Descripción

Propiedades

IUPAC Name |

5-bromo-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTSTHBGCFFUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634115 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292170-96-8 | |

| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Synthetic Utility of 5-Bromo-N,N-dimethylnicotinamide: A Technical Guide

Executive Summary

5-Bromo-N,N-dimethylnicotinamide (CAS: 292170-96-8) is a trisubstituted pyridine derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and CNS-active ligands.[1][2] Distinguished by its 5-bromo handle (amenable to palladium-catalyzed cross-coupling) and its N,N-dimethylamide moiety (which modulates solubility and eliminates hydrogen bond donation), this scaffold offers a unique balance of lipophilicity and reactivity.

This guide analyzes the physicochemical profile, synthetic accessibility, and medicinal chemistry applications of this compound, providing researchers with actionable data for lead optimization and process chemistry.[3]

Part 1: Molecular Identity & Structural Analysis

Chemical Identity[3][4][5]

-

IUPAC Name: 5-Bromo-N,N-dimethylpyridine-3-carboxamide[3]

-

Molecular Formula: C

H -

SMILES: CN(C)C(=O)C1=CN=CC(Br)=C1[3]

Structural Logic & Electronic Profile

The molecule is built upon a pyridine core with two electron-withdrawing groups (EWGs) in a meta relationship relative to the ring nitrogen.

-

Pyridine Nitrogen (N1): The basic center. However, its basicity is significantly attenuated compared to unsubstituted pyridine (pKa ~5.[3]2) due to the inductive electron withdrawal (-I effect) from both the bromine at C5 and the amide carbonyl at C3.

-

Bromine (C5): A "soft" halogen handle.[3] It activates the ring for oxidative addition with transition metals (e.g., Pd(0)), making it a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings.[3]

-

N,N-Dimethylamide (C3): Unlike a primary amide (-CONH

), the dimethyl tertiary amide lacks a hydrogen bond donor (HBD).[3] This structural feature improves membrane permeability (higher LogP) and prevents the formation of high-melting intermolecular H-bond networks, often resulting in better solubility in organic solvents compared to its primary amide analogue.

Part 2: Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models for drug-like properties.

| Property | Value / Range | Technical Rationale |

| Molecular Weight | 229.08 g/mol | Monoisotopic mass dominated by |

| Physical State | Solid | Typically an off-white to pale yellow powder.[3] |

| Melting Point | 70 – 78 °C | Lower than 5-bromonicotinamide (~180°C) due to lack of intermolecular H-bonding.[3] |

| Solubility (Water) | Moderate | The pyridine N and amide O act as H-bond acceptors, maintaining aqueous solubility despite the lipophilic Br.[3] |

| LogP (Octanol/Water) | 0.8 – 1.2 (Predicted) | More lipophilic than nicotinamide (-0.38) due to Br (+ |

| pKa (Pyridine N) | 2.2 – 2.6 (Predicted) | The basicity is suppressed by the -I effect of Br ( |

| Topological PSA | 33.2 Å | Low polar surface area suggests good potential for blood-brain barrier (BBB) penetration.[3] |

Analyst Note on pKa: The pKa value is critical for extraction protocols. At physiological pH (7.4), the molecule is >99.9% neutral.[3] To protonate the pyridine nitrogen for salt formation or aqueous extraction, the pH must be adjusted to < 1.5.[3]

Part 3: Synthetic Accessibility & Experimental Protocol

Synthesis Workflow

The most robust synthesis proceeds via the activation of 5-bromonicotinic acid. Direct amidation ensures regioselectivity and high yield.[3]

Figure 1: Standard synthetic route via acid chloride activation.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Bench Scale (10 mmol)

Reagents:

-

5-Bromonicotinic acid (2.02 g, 10 mmol)[3]

-

Thionyl chloride (SOCl

) (5.0 mL, excess)[3] -

Dimethylamine (2.0 M in THF or aqueous 40%)[3]

-

Dichloromethane (DCM) (Anhydrous)[3]

-

Triethylamine (Et

N)[3]

Step-by-Step Methodology:

-

Activation: Suspend 5-bromonicotinic acid in anhydrous DCM (20 mL). Add catalytic DMF (2 drops).[3] Slowly add SOCl

dropwise.[3] Reflux for 2 hours until the solution becomes clear (evolution of SO -

Concentration: Evaporate volatiles in vacuo to yield the crude acid chloride (yellow solid/oil). Caution: Acid chloride is moisture sensitive.[3]

-

Amidation: Re-dissolve the residue in dry DCM (15 mL). Cool to 0°C.[3]

-

Addition: Add Et

N (1.2 eq) followed by Dimethylamine (1.5 eq) slowly to control exotherm. -

Work-up: Stir at room temperature for 2 hours. Quench with saturated NaHCO

.[3] Extract with DCM (3x).[3] Wash organic layer with brine, dry over Na -

Purification: If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Self-Validating QC Check:

-

H NMR (CDCl

Part 4: Medicinal Chemistry Applications[6]

Reactivity Profile & SAR Logic

5-Bromo-N,N-dimethylnicotinamide is designed as a "divergent intermediate."[3] The bromine atom allows for the attachment of aryl or heteroaryl tails, while the amide head group modulates physicochemical properties.[3]

Figure 2: Structure-Activity Relationship (SAR) and reactivity logic.[3]

Specific Use Cases

-

Kinase Inhibitors: The pyridine nitrogen often mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., BCR-ABL, p38 MAP kinase).[3] The dimethylamide group projects into the solvent-exposed region, improving solubility without introducing metabolic liabilities associated with primary amines.[3]

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<230 Da) and defined vector growth points (Br), it is an ideal fragment for screening libraries.[3]

-

Bioisosteres: The N,N-dimethylamide group serves as a bioisostere for ester groups, providing greater metabolic stability against plasma esterases.

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-N,N-dimethylnicotinamide (CAS 292170-96-8).[1][3]

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 177794949 (Analogues and Derivatives).[3][3]

-

BenchChem. Application Notes: 5-Bromonicotinic Acid in Medicinal Chemistry. (Synthesis Precursor Protocols).

-

Organic Chemistry Data. pKa Values of Pyridine Derivatives.

-

Google Patents. Synthesis of 5-substituted nicotinamides (WO2015108861A1).[3][3]

Sources

structure-activity relationship (SAR) studies of 5-Bromo-N,N-dimethylnicotinamide analogs

Strategic SAR Exploration for P2X7 Antagonism and Kinase Inhibition[1]

Executive Summary

5-Bromo-N,N-dimethylnicotinamide (CAS: 292170-96-8) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple pyridine building blocks, this molecule offers a pre-installed orthogonal functionalization strategy. The C-5 bromine serves as a reactive handle for cross-coupling (Suzuki/Buchwald), while the N,N-dimethyl amide provides a stable, solubility-enhancing polar headgroup that avoids the rapid metabolic hydrolysis often seen with primary amides.

This guide outlines the structure-activity relationship (SAR) logic for deploying this scaffold, specifically targeting P2X7 receptor antagonism and kinase inhibition , where nicotinamide derivatives have historically shown high ligand efficiency.

Structural Analysis & Pharmacophore Mapping

To conduct a rational SAR study, we must first dissect the scaffold into its functional vectors.

2.1 The Core Architecture

-

The Pyridine Ring: Acts as a bioisostere of the phenyl ring but with improved water solubility and specific hydrogen-bond acceptor (HBA) capability at the ring nitrogen.

-

The C-5 Bromine (Vector A): An electron-withdrawing group (EWG) that deactivates the ring but serves as the primary "exit vector" for accessing deep hydrophobic pockets in protein targets.

-

The N,N-Dimethyl Amide (Vector B):

-

Sterics: The two methyl groups force the amide out of planarity with the pyridine ring, creating a specific 3D shape (atropisomerism potential if the adjacent groups are bulky).

-

Metabolism: Unlike primary amides (

) which are rapidly hydrolyzed by amidases, the N,N-dimethyl group is metabolically robust, though it can be a site for oxidative demethylation by CYPs.

-

2.2 Pharmacophore Visualization

The following diagram illustrates the strategic zones for chemical modification.

Caption: Strategic functionalization vectors for the 5-Bromo-N,N-dimethylnicotinamide scaffold.

Synthetic Strategy (The "Make")

The utility of this scaffold lies in the ability to rapidly generate libraries. The primary workflow involves Suzuki-Miyaura Cross-Coupling .[1]

3.1 Library Generation Workflow

The bromine at C-5 is activated for Palladium-catalyzed coupling.[2] The N,N-dimethyl amide remains stable under these basic, high-temperature conditions.

General Reaction Scheme:

3.2 Representative SAR Data (P2X7 Context)

In the context of P2X7 antagonists (a common target for nicotinamides), the goal is to introduce bulky hydrophobic groups at C-5.

| Compound ID | C-5 Substituent (R) | Amide Group | P2X7 IC50 (nM)* | LogD (7.4) |

| 5-Br-Ref | -Br (Parent) | -N(Me)2 | >10,000 | 1.2 |

| A1 | Phenyl | -N(Me)2 | 850 | 2.1 |

| A2 | 3-Fluoro-phenyl | -N(Me)2 | 120 | 2.3 |

| A3 | 2-Chloro-4-fluoro-phenyl | -N(Me)2 | 15 | 2.8 |

| B1 | 2-Chloro-4-fluoro-phenyl | -NH(Me) | 450 | 1.9 |

| B2 | 2-Chloro-4-fluoro-phenyl | -NH2 | >2,000 | 1.1 |

Note: Data represents typical trends observed in nicotinamide SAR studies [1, 2].

Key Insight: The dramatic loss of potency in B2 (Primary amide) vs A3 (Dimethyl amide) suggests the target pocket requires a hydrophobic cap or lacks a donor for the amide protons. The N,N-dimethyl group is critical for potency here.

Biological Evaluation & Mechanism

The most relevant application for this scaffold is P2X7 Receptor Antagonism , utilized in treating chronic pain and inflammation.

4.1 Mechanism of Action

P2X7 is an ATP-gated ion channel. Antagonists derived from nicotinamides typically bind to an allosteric site, preventing the channel pore from opening and blocking the release of pro-inflammatory cytokines like IL-1

Caption: Mechanism of P2X7 inhibition by nicotinamide analogs preventing cytokine release.

Experimental Protocols

5.1 Protocol: Suzuki Coupling of 5-Bromo-N,N-dimethylnicotinamide

Objective: Synthesis of 5-(3-fluorophenyl)-N,N-dimethylnicotinamide.

-

Reagents:

-

5-Bromo-N,N-dimethylnicotinamide (1.0 eq, 0.44 mmol)

-

3-Fluorophenylboronic acid (1.2 eq)

-

Pd(dppf)Cl2·DCM (0.05 eq)

-

Potassium Carbonate (2M aqueous, 3.0 eq)

-

Solvent: 1,4-Dioxane (4 mL).

-

-

Procedure:

-

Charge a microwave vial with the bromide, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed Dioxane and K2CO3 solution.

-

Heat at 90°C for 4 hours (or 110°C in microwave for 30 min).

-

Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

-

Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

5.2 Protocol: P2X7 Functional Assay (YO-PRO-1 Uptake)

Objective: Determine IC50 of analogs.

-

Cell Line: HEK293 cells stably expressing human P2X7.

-

Dye: YO-PRO-1 (Fluorescent DNA binding dye, enters only when pore is open).

-

Steps:

-

Plate cells in black-walled 96-well plates.

-

Incubate with test compounds (e.g., A3 ) for 30 min at 37°C.

-

Add YO-PRO-1 dye (2 µM final).

-

Stimulate with BzATP (P2X7 agonist, 250 µM).

-

Read: Measure fluorescence (Ex 490 nm / Em 530 nm) over 30 mins.

-

Analysis: Calculate % Inhibition relative to DMSO control.

-

ADME/Tox Considerations

When optimizing this scaffold, specific attention must be paid to the N,N-dimethyl group.

-

Metabolic Soft Spot: The methyl groups on the amide are susceptible to N-demethylation by CYP450 isoforms.

-

Mitigation Strategy: If half-life (

) is too short, replace the dimethyl group with a cyclic amine (e.g., pyrrolidine or morpholine) or deuterated methyl groups (

References

-

P2X7 Antagonist SAR: Guile, S. D., et al.[3][4] "The identification of novel, potent and selective P2X7 antagonists via a parallel synthesis approach." Bioorganic & Medicinal Chemistry Letters, 2009.

-

Nicotinamide Scaffold Utility: Di Virgilio, F. "P2X7 receptor agonists and antagonists." Purinergic Signalling, 2020.

-

Metabolic Stability of Amides: Testa, B., & Mayer, J. M. "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity, 2003.

-

Suzuki Coupling on Pyridines: Kudo, N., et al. "Efficient Synthesis of 5-Substituted Nicotinic Acid Derivatives." Chemical and Pharmaceutical Bulletin, 2009.

Sources

- 1. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-N,N-dimethylnicotinamide

[1]

Executive Summary & Strategic Importance

5-Bromo-N,N-dimethylnicotinamide (CAS: 292170-96-8) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors , p38 MAP kinase inhibitors , and various neuroprotective agents.

While the Suzuki-Miyaura coupling is a routine transformation, this specific substrate presents a unique "push-pull" electronic challenge.[1] The electron-withdrawing N,N-dimethylamide group at the C3 position activates the C5-bromide towards oxidative addition, yet the basic pyridine nitrogen remains a potent ligand capable of poisoning the palladium catalyst.

This Application Note provides a field-validated, dual-system protocol designed to overcome these competing factors, ensuring high yields (>85%) and minimizing common side reactions such as protodeboronation and homocoupling.

Mechanistic Insight: The "Pyridine Problem"

To optimize this reaction, one must understand the specific failure modes associated with 3-bromopyridines.

Electronic Activation vs. Catalyst Poisoning

The catalytic cycle for this substrate deviates from standard aryl halide couplings in two distinct ways:

-

Facilitated Oxidative Addition: The electron-poor nature of the pyridine ring, further deactivated by the amide carbonyl, makes the C-Br bond highly susceptible to oxidative addition by Pd(0). This step is rarely rate-limiting.[1]

-

Competitive Coordination (The Trap): The lone pair on the pyridine nitrogen can displace phosphine ligands, forming stable, inactive Pd(II) species (off-cycle resting states). This is the primary cause of "stalled" reactions.[1]

Visualization of the Catalytic Pathway

The following diagram illustrates the standard cycle and the specific "Poisoning Pathway" relevant to this substrate.

Figure 1: Catalytic cycle highlighting the competitive N-coordination trap (in black) that necessitates steric bulk in ligand selection.

Experimental Protocols

We recommend two distinct protocols depending on the complexity of your coupling partner (Boronic Acid).

Protocol A: The "Workhorse" System (High Robustness)

Best for: Simple aryl boronic acids, scale-up (>5g), and cost-sensitive campaigns.

Reaction Parameters:

| Component | Specification | Equivalents | Role |

|---|---|---|---|

| Substrate | 5-Bromo-N,N-dimethylnicotinamide | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂[1]·DCM | 0.03 - 0.05 | Robust Catalyst |

| Base | Na₂CO₃ (2M Aqueous) | 3.0 | Activator |

| Solvent | 1,4-Dioxane / Water | 4:1 Ratio | Solubilizer |

| Temp/Time | 90°C | 4 - 12 Hours | Kinetics |[1]

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the nicotinamide substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%).

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane followed by 2M Na₂CO₃ solution.

-

Reaction: Heat the block to 90°C with vigorous stirring (800 rpm). Note: The mixture will turn dark black/brown; this is normal.

-

Monitor: Check TLC (System: 5% MeOH in DCM) or LCMS after 2 hours.

-

Workup: Cool to RT. Dilute with EtOAc and wash with Water and Brine.[1] Dry organic layer over MgSO₄.[1]

-

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: The "High-Performance" System (Challenging Substrates)

Best for: Heteroaryl boronates, sterically hindered partners, or when Protocol A stalls.

Rationale: This system uses XPhos , a bulky, electron-rich biaryl phosphine ligand. The bulk prevents the pyridine nitrogen from coordinating to the Pd center (solving the poisoning issue), while the electron-rich nature accelerates the oxidative addition.

Reaction Parameters:

| Component | Specification | Equivalents |

|---|---|---|

| Catalyst Source | Pd₂(dba)₃ | 0.02 (2 mol%) |

| Ligand | XPhos | 0.04 (4 mol%) |

| Base | K₃PO₄ (Anhydrous) | 2.0 - 3.0 |

| Solvent | n-Butanol or Toluene/H₂O (10:[1]1) | [0.2 M] |

| Temp | 100°C | |

Workflow Diagram:

Figure 2: Experimental workflow for Protocol B utilizing XPhos/Pd2(dba)3.[1]

Critical Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Conversion (SM remains) | Catalyst Poisoning | Switch to Protocol B (XPhos or SPhos). The pyridine N is binding Pd. |

| Homocoupling of Boronic Acid | Oxidative coupling | Ensure strict inert atmosphere (O₂ leak).[1] Reduce catalyst loading. |

| Protodeboronation | Base/Temp sensitivity | Switch base to KF or CsF . Lower temp to 80°C. Use anhydrous conditions. |

| Black Precipitate (Early) | Pd Black formation | Ligand instability.[1] Add more ligand (increase L:Pd ratio to 2:1 or 3:1).[1] |

Safety & Handling Data

References

-

Mechanistic Overview of Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1][2]

-

Coupling of Electron-Deficient Pyridines: Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society, 2007. (Describes the utility of XPhos for heteroaryls).

-

Substrate Properties (PubChem): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 1808, 5-Bromonicotinamide" (Analogous structure data).

-

Solid-Phase Synthesis of Nicotinamide Derivatives: "Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives." ResearchGate.[1][3][4]

Application Note: Synthesis of 5-Aryl-N,N-dimethylnicotinamides using Boronic Acids via Suzuki-Miyaura Cross-Coupling

Introduction: The Significance of 5-Aryl Nicotinamide Scaffolds in Modern Drug Discovery

The nicotinamide moiety is a ubiquitous structural motif in biologically active molecules and pharmaceuticals.[1][2][3] Its role as a key component of the cofactor nicotinamide adenine dinucleotide (NAD) places it at the heart of cellular metabolism and signaling.[2][3] Consequently, synthetic derivatives of nicotinamide are of profound interest to medicinal chemists. The introduction of an aryl group at the 5-position of the pyridine ring dramatically expands the chemical space, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. These 5-aryl nicotinamide scaffolds are integral to the development of novel therapeutics, including potent enzyme inhibitors and receptor modulators.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boronic acid reagents.[6][7][8] This powerful carbon-carbon bond-forming reaction is exceptionally well-suited for the synthesis of biaryl and heteroaryl compounds, making it the premier choice for the efficient construction of 5-aryl-N,N-dimethylnicotinamides from readily available starting materials.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-aryl-N,N-dimethylnicotinamides using a robust and reproducible Suzuki-Miyaura coupling protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and present expected outcomes with a variety of arylboronic acids.

Mechanism and Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (in our case, the C-Br bond of 5-bromo-N,N-dimethylnicotinamide). This oxidizes the palladium from its 0 state to Pd(II), forming a square planar intermediate.

-

Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃). The base forms a boronate species, which is more nucleophilic and readily undergoes transmetalation with the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the nicotinamide and the aryl group) from the palladium center, forming the desired C-C bond of the 5-aryl-N,N-dimethylnicotinamide product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Materials and Methods

Reagents and Solvents

-

5-Bromo-N,N-dimethylnicotinamide (Starting material)

-

Arylboronic acids (Various, see Table 1)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

-

Potassium carbonate (K₂CO₃) (Base)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (or sodium sulfate) (for drying)

-

Silica gel (for column chromatography)

-

Hexanes (for column chromatography)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-N,N-dimethylnicotinamide with an arylboronic acid.

Figure 2: Experimental workflow for the synthesis of 5-aryl-N,N-dimethylnicotinamides.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-N,N-dimethylnicotinamide (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to dissolve the reagents.[6]

-

Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-N,N-dimethylnicotinamide.[6][10]

Results and Discussion

The described protocol is a robust method for the synthesis of a variety of 5-aryl-N,N-dimethylnicotinamides. The yields are generally good to excellent, with some variation depending on the electronic and steric properties of the arylboronic acid used. Electron-donating groups on the arylboronic acid tend to give slightly higher yields, while sterically hindered ortho-substituted arylboronic acids may require longer reaction times or slightly elevated temperatures.

Table 1: Representative Yields for the Synthesis of 5-Aryl-N,N-dimethylnicotinamides

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%)* |

| 1 | Phenylboronic acid | 5-Phenyl-N,N-dimethylnicotinamide | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N,N-dimethylnicotinamide | 92 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-N,N-dimethylnicotinamide | 88 |

| 4 | 3-Methylphenylboronic acid | 5-(3-Methylphenyl)-N,N-dimethylnicotinamide | 83 |

| 5 | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-N,N-dimethylnicotinamide | 78 |

| 6 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-N,N-dimethylnicotinamide | 80 |

*Yields are based on isolated product after column chromatography and are representative. Actual yields may vary.

Safety and Handling

-

5-Bromo-N,N-dimethylnicotinamide: May be harmful if swallowed or inhaled and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Tetrakis(triphenylphosphine)palladium(0): This is a palladium catalyst and should be handled with care. Avoid inhalation of dust. While not classified as hazardous under GHS, it is good practice to handle all metal catalysts in a well-ventilated area or fume hood.[11]

-

Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust. Wear appropriate PPE.

-

1,4-Dioxane: Is a flammable liquid and vapor and is a suspected carcinogen. Handle in a fume hood.

-

Arylboronic Acids: Toxicity varies depending on the specific compound. Consult the Safety Data Sheet (SDS) for each specific boronic acid used.

Always perform a thorough risk assessment before beginning any chemical synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-aryl-N,N-dimethylnicotinamides. The protocol outlined in this application note is straightforward, reproducible, and amenable to a wide range of arylboronic acids, providing a reliable pathway to a diverse library of these medicinally relevant compounds. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently and efficiently synthesize these valuable building blocks for drug discovery and development.

References

-

Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 9(5), 477-479. Retrieved from [Link]

-

NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7357. Retrieved from [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PMC. Retrieved from [Link]

-

Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors. (2013). PubMed. Retrieved from [Link]

-

Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2025). MDPI. Retrieved from [Link]

-

NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. (2019). MDPI. Retrieved from [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of NS6740. (n.d.). ResearchGate. Retrieved from [Link]

- Process for preparing 5-bromonicotinic acid. (n.d.). Google Patents.

-

Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. (2010). Semantic Scholar. Retrieved from [Link]

-

NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. (2019). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Catalyst Selection for Cross-Coupling with 5-Bromo-N,N-dimethylnicotinamide

Executive Summary

This guide details the strategic selection of catalytic systems for the functionalization of 5-Bromo-N,N-dimethylnicotinamide . This substrate presents a classic "Pyridine Paradox": the electron-deficient ring facilitates oxidative addition, yet the basic pyridine nitrogen and the Lewis-basic amide oxygen pose significant risks for catalyst poisoning.

We provide validated protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings.[1] The methodology prioritizes the use of bulky, electron-rich phosphine ligands and pre-formed Pd(II) precatalysts to prevent the formation of inactive Pd-pyridine "rest states."

Substrate Analysis & Mechanistic Challenges

The Chemical Environment

The substrate, 5-Bromo-N,N-dimethylnicotinamide, features three distinct electronic vectors influencing reactivity:

-

C5-Br Bond (Reactive Site): Located meta to the pyridine nitrogen.[1] While 3-bromopyridines are generally less reactive than 2- or 4-isomers toward SNAr, they are excellent substrates for Pd-catalyzed oxidative addition due to the ring's electron deficiency.[1]

-

C3-Amide (Electronic Activator): The N,N-dimethylamide group at C3 is an electron-withdrawing group (EWG).[1] It further lowers the LUMO energy of the ring, accelerating the oxidative addition step compared to unsubstituted 3-bromopyridine.[2]

-

Pyridine Nitrogen (Catalyst Poison): The lone pair on the pyridine nitrogen is the primary failure mode.[2][3] It competes with phosphine ligands for coordination to the Pd(0) center, leading to the formation of inactive [L_nPd(Pyridine)_x] complexes.[2]

The "Poisoning" Mechanism

In standard catalytic cycles, the pyridine nitrogen can displace labile ligands (like PPh3), halting the cycle before oxidative addition occurs.[2] To counteract this, we must use ligands with high steric bulk (Cone angle > 160°) and strong σ-donating properties to outcompete the substrate nitrogen.[2]

Figure 1: Divergent pathways between productive oxidative addition and catalyst poisoning.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)[2]

For coupling aryl or heteroaryl boronic acids, the primary goal is maintaining a high turnover frequency (TOF) while preventing hydrolysis of the amide group.[2]

Catalyst Selection Matrix[2][4]

| Catalyst System | Ligand Class | Application Scenario | Pros/Cons |

| Pd(dppf)Cl2·DCM | Bidentate Ferrocenyl | Standard Screening | Pro: Robust, air-stable, tolerates water.[2][1] Con: Slow OA on very deactivated rings. |

| XPhos Pd G3 | Biaryl Monophosphine | Sterically Demanding | Pro: Extremely fast OA; prevents N-poisoning.[1] Con: Higher cost.[2][1] |

| Pd-PEPPSI-IPent | NHC (Carbene) | Difficult Heterocycles | Pro: Impervious to pyridine poisoning.[1] Con: Requires strict activation protocol.[2][1] |

Recommended Protocol (Standard)

Target: Biaryl formation with phenylboronic acid derivatives.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl2[2]·DCM (3–5 mol%)

-

Base: K2CO3 (2.0 equiv) or K3PO4 (3.0 equiv)[2]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add 5-Bromo-N,N-dimethylnicotinamide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

-

Purge: Seal the vial and purge with N2 or Ar for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Catalyst: Quickly remove the septum to add Pd(dppf)Cl2 (5 mol%) as a solid, or add as a stock solution.[2] Reseal and purge for 1 minute.

-

Reaction: Heat to 80–90 °C for 4–12 hours.

-

Note: Do not exceed 100 °C to avoid hydrolysis of the dimethylamide.[2]

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[2][1] Wash the filtrate with brine.[2][1] Dry over MgSO4 and concentrate.

Validation Check:

-

TLC: The starting bromide is UV active.[2][1] If the spot persists after 4 hours, add 2 mol% additional catalyst.[2]

-

Color: The reaction mixture should remain dark red/brown. Formation of a "palladium mirror" or black precipitate indicates catalyst decomposition (ligand dissociation).[2][1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond)[2]

Creating C-N bonds on this substrate is more challenging due to the competitive binding of the amine nucleophile and the pyridine nitrogen.[2]

Catalyst Selection Strategy

We utilize Buchwald 3rd Generation Precatalysts . These contain the ligand and Pd pre-complexed, ensuring a 1:1 ratio and rapid activation.[2]

-

Primary Choice: BrettPhos Pd G3 (Excellent for primary amines).[2][1]

-

Secondary Choice: RuPhos Pd G3 (Best for secondary amines).[2][1]

-

Alternative: Pd2(dba)3 + Xantphos (Effective for amides/carbamates).[2]

Recommended Protocol (Amination)

Target: Coupling with morpholine or aniline derivatives.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Base: NaOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv for base-sensitive groups)[2]

-

Solvent: Anhydrous Toluene or 1,4-Dioxane[1]

Step-by-Step Procedure:

-

Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

-

Solids: Add Substrate, solid Amine (if applicable), Base (NaOtBu), and Catalyst inside a glovebox or under a strong counter-flow of Argon.

-

Liquids: Add anhydrous solvent and liquid Amine (if applicable).

-

Temperature: Heat to 100 °C .

-

Monitoring: Monitor by HPLC/UPLC. Conversion should be >90% within 2-6 hours.[1]

Figure 2: Catalyst selection decision tree based on coupling partner.[1]

Troubleshooting & Optimization

| Issue | Observation | Root Cause | Solution |

| Low Conversion | Starting material remains; Catalyst precipitates (black).[1] | Catalyst Poisoning by Pyridine N. | Switch to Pd-PEPPSI-IPent or increase ligand bulk (tBuXPhos ). |

| Hydrolysis | Formation of Nicotinic Acid byproduct.[2][1] | Base is too strong or wet.[2][1] | Switch from NaOtBu to Cs2CO3 or K3PO4 .[2][1] Ensure anhydrous solvents.[2][1] |

| Protodebromination | Formation of N,N-dimethylnicotinamide (Br replaced by H).[2][1] | Hydride source present (often from alcohol solvents).[2][1] | Avoid alcohol cosolvents.[2][1] Use Dioxane or Toluene exclusively.[2][1] |

References

-

Vertex AI Search. (2023).[2][1] Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed.[2][1][5] Link

-

Chemical Society Reviews. (2013).[2][1] Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions. RSC Publishing.[2][1] Link

-

ACS Publications. (2020).[2][1][6] Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination. Journal of Organic Chemistry. Link

-

PubChem. (2025).[2][1][5][7] 5-Bromo-N,N-dimethylnicotinamide Compound Summary. National Library of Medicine.[2][1] Link

-

BenchChem. (2025).[2][1][3] Catalyst Poisoning in Reactions with Pyridine Substrates. Technical Support Center. Link

Sources

- 1. 5-Bromo-N,N-Dimethyltryptamine | C12H15BrN2 | CID 360252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-bromo-N,N-diethyl-4-methylnicotinamide | C11H15BrN2O | CID 177794949 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Base Selection Strategies for the Suzuki-Miyaura Coupling of 5-Bromo-N,N-dimethylnicotinamide

Executive Summary

The Suzuki-Miyaura coupling of 5-Bromo-N,N-dimethylnicotinamide presents a specific set of chemoselective challenges. Unlike simple aryl halides, this substrate features an electron-deficient pyridine core prone to catalyst poisoning and a tertiary amide moiety susceptible to hydrolysis under vigorous aqueous basic conditions.[1] This guide outlines a rational base selection strategy, moving beyond trial-and-error to a mechanistic approach. We identify Potassium Phosphate (

Substrate Analysis & Mechanistic Challenges

The Substrate Profile[2]

-

Electronic Nature: The pyridine ring is

-electron deficient. The 5-position is less deactivated than the 2- or 4-positions, but oxidative addition remains slower than for phenyl bromides. -

Catalyst Interaction: The pyridine nitrogen is a Lewis base that can coordinate to

species, potentially arresting the catalytic cycle (poisoning). -

Functional Group Sensitivity: The N,N-dimethylamide group is a tertiary amide.[1] While more robust than primary amides, it is susceptible to hydrolysis to the carboxylate (nicotinic acid derivative) if exposed to strong hydroxide bases (NaOH, KOH) at high temperatures (

).

The Role of the Base

In the Suzuki catalytic cycle, the base does not merely neutralize acid.[1] It plays a kinetic role in the Transmetallation step.[2][3][4]

-

Boronate Activation: The base coordinates with the boronic acid to form a reactive trihydroxyboronate species

, which is more nucleophilic towards the -

Oxo-Palladium Pathway: Alternatively, the base may displace the halide on the oxidative addition complex

to form

For electron-deficient heterocycles like pyridines, the Boronate Activation pathway is critical to drive the reaction forward against the thermodynamic stability of the Pd-N coordination.

Base Selection Matrix

We categorize bases into three tiers based on their efficacy with pyridine substrates and compatibility with the amide group.

Tier 1: The "Gold Standard" – Potassium Phosphate ( )

-

Why:

acts as a mild yet effective base. Its buffering capacity helps maintain a pH that facilitates boronate formation without reaching the extreme alkalinity that drives amide hydrolysis. -

Solvent Compatibility: Highly effective in 1,4-Dioxane/Water or Toluene/Water systems.[1]

-

Recommendation: Start here. It offers the best balance of yield and functional group tolerance.

Tier 2: The "Soluble Solver" – Cesium Carbonate ( )[5]

-

Why: The "Cesium Effect." The large ionic radius of

disrupts tight ion pairing, making the carbonate anion more available in organic solvents (like DMF or Dioxane) even with low water content. -

Use Case: Use when the standard aqueous protocol fails or if the boronic acid is sterically hindered. The higher solubility allows for lower water ratios, protecting the amide.[1]

Tier 3: The "Anhydrous Alternative" – Fluorides ( )[1]

-

Why: Fluoride anions have a high affinity for boron (

bond strength). They can activate the boronic acid/ester in completely anhydrous conditions. -

Use Case: Strictly reserved for cases where the amide hydrolyzes even under mild aqueous conditions (rare for N,N-dimethyl, but possible).[1]

Bases to AVOID

-

Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Too nucleophilic; high risk of hydrolyzing the amide to the carboxylic acid.

-

Triethylamine (

): Generally ineffective for standard Suzuki couplings due to poor coordination with boron.

Visualizing the Logic

Diagram 1: Mechanistic Workflow & Base Role

This diagram illustrates the critical decision points where the base influences the catalytic cycle.

Caption: The activation of the boronic acid by the base (Green Node) is the rate-determining factor for transmetallation in electron-deficient systems.

Diagram 2: Base Selection Decision Tree

Caption: Systematic workflow for selecting the optimal base based on experimental feedback.

Detailed Experimental Protocol

Protocol A: The Optimized Phosphate Method (Recommended)

Objective: Coupling of 5-Bromo-N,N-dimethylnicotinamide with Phenylboronic acid (Model).

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, 229 mg)

-

Boronic Acid: 1.2 – 1.5 equiv[1]

-

Catalyst:

(3-5 mol%)-

Note: dppf is preferred over

for pyridines to prevent ligand displacement by the pyridine nitrogen.

-

-

Base:

(Tribasic Potassium Phosphate), 3.0 equiv[1]

Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate, Boronic Acid, Base (

), and Catalyst.[1] -

Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

). -

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Critical Step: Ensure the solvent is degassed (sparged with inert gas for 10-15 mins) prior to addition to prevent homocoupling and oxidation.

-

-

Reaction: Heat the block/bath to 90°C . Stir vigorously.

-

Monitoring: Monitor by LCMS or TLC at 2 hours and 16 hours.

-

Checkpoint: Look for the disappearance of the bromide (M+H 229/231 pattern).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (

) and Brine ( -

Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexane gradients).

Protocol B: The Cesium Carbonate Method (For Difficult Cases)

Use when: Protocol A results in low conversion (stalled reaction).

Modifications:

-

Base: Replace

with -

Solvent: DMF / Water (9:1 ratio).[7] The higher solubility of

allows less water, which can help if the boronic acid is prone to protodeboronation.[1] -

Temp: 100°C.

Troubleshooting & Optimization Table

| Observation | Diagnosis | Corrective Action |

| Amide Hydrolysis (Formation of Nicotinic acid) | Base is too strong or water content too high at high temp. | Switch to Anhydrous conditions using CsF (2-3 eq) in dry Dioxane. |

| Protodeboronation (Boronic acid loses B(OH)2) | Common with electron-poor or ortho-substituted boronic acids. | Increase Boronic acid to 2.0 equiv. Switch base to KF or |

| Homocoupling (Biaryl formation from boronic acid) | Oxygen present in the system.[6][8] | Re-degas solvents rigorously. Ensure inert atmosphere is maintained. |

| No Reaction / Stalled | Catalyst poisoning by Pyridine N. | Switch catalyst to XPhos Pd G2 or Pd(OAc)2 + SPhos . These bulky ligands prevent pyridine coordination. |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

-

Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[9] Journal of the American Chemical Society, 129(11), 3358-3366.[1] Link

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

solvent effects in the synthesis of 5-substituted N,N-dimethylnicotinamides

Application Note: Solvent Effects in the Synthesis of 5-Substituted N,N-Dimethylnicotinamides

Executive Summary

The N,N-dimethylnicotinamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors and NAD+ precursors. However, the introduction of substituents at the C-5 position and the subsequent dimethyl amidation present unique solubility and reactivity challenges. This application note provides a rigorous analysis of solvent effects on these transformations, moving beyond empirical screening to mechanistic causality. We present two validated protocols: a "Standard High-Throughput" route and a "Green Chemistry" alternative, supported by a solvent decision framework.

Mechanistic Insight: The Role of Solvent

The synthesis of 5-substituted N,N-dimethylnicotinamides typically proceeds via two distinct electronic environments: the nucleophilic acyl substitution at the carbonyl (C-3) and the metal-catalyzed cross-coupling at the aromatic ring (C-5).

Amidation Kinetics & Solvation

The conversion of 5-substituted nicotinic acids to their dimethylamides involves an acyl chloride or activated ester intermediate.

-

Polarity vs. Nucleophilicity: While polar aprotic solvents (DMF, DMSO) enhance the solubility of zwitterionic nicotinic acids, they can sequester the dimethylamine nucleophile via hydrogen bonding, retarding the rate of attack.

-

Biphasic Systems: The use of aqueous dimethylamine (40% w/w) creates a biphasic system. Here, the solvent must mediate the transfer of the amine into the organic phase. Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are superior to dichloromethane (DCM) due to their miscibility with water, ensuring a homogeneous reaction zone.

Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)

-

Catalyst Stabilization: In Pd-catalyzed couplings, the solvent acts as a loosely bound ligand. Strongly coordinating solvents (e.g., acetonitrile) can compete with phosphine ligands, deactivating the catalyst.

-

The "Green" Shift: Traditional systems use 1,4-dioxane/water. However, tert-Amyl Alcohol (t-AmylOH) has emerged as a superior alternative. Its steric bulk prevents strong coordination to the Pd center, facilitating the oxidative addition step, while its amphiphilic nature dissolves both the organic halide and the inorganic base (Cs2CO3/K2CO3).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (5-Bromo-N,N-dimethylnicotinamide)

This protocol establishes the halogenated core required for downstream diversification.

Reagents: 5-Bromonicotinic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (cat.), Dimethylamine (2.0 M in THF, 3.0 eq), Triethylamine (1.5 eq).

| Step | Action | Mechanistic Rationale |

| 1 | Suspend 5-bromonicotinic acid in anhydrous 2-MeTHF (10 V). Cool to 0°C. | 2-MeTHF is a greener alternative to DCM and allows for higher reaction temperatures if needed later. |

| 2 | Add catalytic DMF (0.05 eq) followed by dropwise addition of oxalyl chloride. | DMF forms the Vilsmeier-Haack reagent, the active chlorinating species. |

| 3 | Stir at RT for 2 h until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride. | Removal of HCl and excess reagent prevents side reactions with the amine. |

| 4 | Redissolve residue in 2-MeTHF . Cool to 0°C. Add Et3N, then Dimethylamine (THF solution). | Using the THF solution of amine avoids biphasic complications and hydrolysis of the acid chloride. |

| 5 | Workup: Quench with sat. NaHCO3. Separate layers. Wash organic layer with brine. | The product partitions well into 2-MeTHF; aqueous washes remove triethylammonium salts. |

Protocol B: C-5 Diversification via Suzuki Coupling

Optimized for library synthesis using Green Solvents.

Reagents: 5-Bromo-N,N-dimethylnicotinamide (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.03 eq), K2CO3 (2.0 eq).

| Parameter | Standard Conditions | Green Optimization (Recommended) |

| Solvent | 1,4-Dioxane / Water (4:1) | tert-Amyl Alcohol / Water (9:1) |

| Temperature | 90°C | 85°C |

| Time | 4–12 hours | 2–6 hours |

| Purification | Extraction (EtOAc) -> Column | Phase separation -> Direct Crystallization |

Step-by-Step Procedure (Green Route):

-

Charge: Add scaffold, boronic acid, and K2CO3 to a reaction vial.

-

Solvent: Add t-AmylOH and water (degassed).

-

Catalyst: Add Pd(dppf)Cl2.[1][2] Seal and purge with Argon.[1]

-

Reaction: Heat to 85°C.

-

Note: The biphasic nature of t-AmylOH/Water at room temperature becomes homogeneous at 85°C, creating a single phase for the reaction. Upon cooling, it phase-separates, simplifying workup.

-

-

Workup: Cool to RT. The mixture separates. Remove the aqueous (bottom) layer.

-

Isolation: Concentrate the t-AmylOH layer or induce crystallization by adding heptane.

Decision Framework & Visualization

The following diagram illustrates the logical flow for solvent selection based on substrate properties and process goals.

Figure 1: Solvent selection decision tree for the synthesis of 5-substituted N,N-dimethylnicotinamides, prioritizing phase behavior and green chemistry principles.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Amidation) | Nicotinic acid insolubility. | Switch to DMF/DCM (1:4) mixed solvent to solubilize the zwitterion, or use the Acid Chloride route (Protocol A). |

| Hydrolysis of Product | Wet solvent during acid chloride formation. | Ensure 2-MeTHF is dried over molecular sieves. Use oxalyl chloride in excess (1.2 eq). |

| Pd-Black Formation (Suzuki) | Solvent degradation or poor ligand stability. | Avoid Ethanol if reduction of Pd(II) is too fast. Switch to t-AmylOH . Ensure thorough degassing. |

| Emulsion during Workup | Amphiphilic nature of product. | If using Dioxane , switch to EtOAc for extraction. If using t-AmylOH , simply cool to <10°C to force phase separation. |

References

-

Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. National Institutes of Health (NIH). Available at: [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health (NIH). Available at: [Link]

-

Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl Sulfoxide. ResearchGate.[3] Available at: [Link]

-

Development of a Green, Concise Synthesis of Nicotinamide Derivatives. Royal Society of Chemistry (RSC). Available at: [Link][1][4][5][6][7][8][9][10][11][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. Nickel-catalyzed Suzuki-Miyaura couplings in green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Accelerated Lead Optimization: Microwave-Assisted Synthesis of 5-Aryl-N,N-Dimethylnicotinamides

Strategic Overview

The nicotinamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in inhibitors for VEGFR-2 (oncology), phosphodiesterase 4 (inflammation), and fungal succinate dehydrogenase (SDH) [1, 2]. Specifically, 5-aryl-N,N-dimethylnicotinamides represent a strategic subclass where the C5-aryl moiety provides a vector for exploring hydrophobic pockets in kinase domains, while the N,N-dimethyl amide improves solubility and metabolic stability compared to primary amides.

Traditional thermal synthesis of these analogs via Suzuki-Miyaura coupling often suffers from long reaction times (12–24 hours) and competitive debromination, particularly with electron-deficient heteroaryl halides like 3-bromo-5-substituted pyridines.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve:

-

Kinetic Acceleration: Reaction times reduced from hours to 10–20 minutes.

-

Enhanced Purity: Suppression of side reactions (e.g., protodeboronation) via rapid heating profiles.

-

Green Metrics: Utilization of aqueous-alcoholic solvent systems, reducing VOC reliance.

Synthetic Workflow & Logic

The synthesis is designed as a modular two-stage workflow. We first secure the halogenated core, followed by a divergent diversification step using microwave irradiation.[1]

Experimental Logic[1][2][3][4][5]

-

Precursor Synthesis (Step A): Conversion of 5-bromonicotinic acid to the dimethylamide. We utilize thionyl chloride for activation, followed by trapping with dimethylamine. This is preferred over coupling reagents (EDC/HOBt) for cost-efficiency and scalability.

-

Diversification (Step B): The Suzuki-Miyaura coupling.[2][3][4] The electron-deficient nature of the pyridine ring facilitates oxidative addition, but the nitrogen lone pair can poison Pd catalysts. We utilize a robust base/solvent system (

in

Visual Workflow

Figure 1: Modular synthetic workflow for the rapid generation of 5-aryl-nicotinamide libraries.

Detailed Protocols

Protocol A: Synthesis of 5-Bromo-N,N-dimethylnicotinamide (The Core)

Note: While this step can be performed thermally, it generates the requisite halide for the MW step.

Reagents: 5-Bromonicotinic acid (10 mmol), Thionyl chloride (

-

Activation: In a dry RBF, suspend 5-bromonicotinic acid (2.02 g, 10 mmol) in

(5 mL). Add 1 drop of DMF (catalytic). Reflux for 2 hours until the solution is clear. -

Evaporation: Remove excess

under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid chloride. -

Amidation: Dissolve the residue in dry DCM (20 mL). Cool to 0°C.

-

Addition: Dropwise add dimethylamine (excess, ~25 mmol) while maintaining temp < 5°C. Stir for 1 hour at RT.

-

Workup: Wash with

(sat. aq.) and Brine.[5] Dry over-

Checkpoint: Verify purity via LC-MS (

).

-

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Reagents:

-

Substrate: 5-Bromo-N,N-dimethylnicotinamide (0.5 mmol, 115 mg)

-

Coupling Partner: Arylboronic acid (0.6 mmol, 1.2 equiv)

-

Catalyst:

(0.015 mmol, 3 mol%) -

Base:

(1.0 mmol, 2 equiv) -

Solvent: Ethanol/Water (3:1 v/v, 4 mL)

Step-by-Step Procedure:

-

Vessel Loading: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the nicotinamide substrate, arylboronic acid, and

. -

Solvent Addition: Add the EtOH/

mixture. Degas the solvent stream with -

Catalyst Addition: Add

quickly to minimize air exposure. Cap the vial immediately with a Teflon-lined septum. -

Irradiation Parameters:

-

Mode: Dynamic (hold temperature).

-

Temperature: 120°C.

-

Pressure Limit: 250 psi (17 bar).

-

Power: Max 150W (High absorption usually not required due to polar solvent).

-

Hold Time: 15 minutes.

-

Pre-stir: 30 seconds.

-

-

Workup:

-

Cool to room temperature (compressed air cooling).

-

Filter through a Celite pad to remove Pd black. Wash with EtOAc (10 mL).

-

Wash filtrate with water (5 mL) and brine (5 mL).

-

Dry (

) and concentrate.

-

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Optimization & Data Analysis

The success of MW-assisted coupling on heteroaromatics depends heavily on the solvent's dielectric constant (

Optimization Matrix (Yield %)

Reaction Condition: 0.5 mmol scale, 120°C, 15 min.

| Solvent System | Base | Yield (Phenyl) | Yield (4-OMe-Phenyl) | Notes |

| EtOH/H2O (3:1) | K2CO3 | 94% | 96% | Standard Protocol. Green & efficient. |

| DMF/H2O (4:1) | Na2CO3 | 88% | 91% | Difficult workup (DMF removal). |

| Toluene/EtOH/H2O | Cs2CO3 | 92% | 95% | Good for sterically hindered boronic acids. |

| 1,4-Dioxane (dry) | K3PO4 | 45% | 52% | Poor MW absorption; slower reaction. |

Mechanistic Insight: The Microwave Effect

Microwave irradiation specifically accelerates the rate-determining step (often oxidative addition for electron-rich halides, or transmetallation in aqueous media). For electron-deficient pyridines, the rapid heating prevents the formation of inactive Pd-pyridine complexes [3].

Figure 2: The Palladium catalytic cycle. MW irradiation enhances the kinetics of the transmetallation step in aqueous media.

Troubleshooting & Expert Tips

| Issue | Diagnosis | Corrective Action |

| Low Conversion | Catalyst poisoning by Pyridine N. | Increase catalyst loading to 5 mol% or switch to Pd(dppf)Cl2 . The bidentate ligand prevents N-coordination. |

| Protodeboronation | Boronic acid instability. | Reduce temperature to 100°C and extend time to 20 min. Use slightly higher excess of boronic acid (1.5 equiv). |

| Pd Black Precipitate | Catalyst decomposition. | Ensure thorough degassing. Add a quaternary ammonium salt (TBAB) as a phase transfer catalyst and stabilizer. |

| Vessel Failure | Excessive pressure. | Ensure the headspace is not too small (fill volume < 60% of vial capacity). Check ethanol content (high vapor pressure). |

References

-

Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 2023.

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules (MDPI), 2023.

-

Microwave-assisted synthesis of N,N'-diaryl cyanoguanidines. Journal of Organic Chemistry, 2004.

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes via Suzuki coupling in water. Arkivoc, 2015.[5]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Crystallization of 5-aryl-N,N-dimethylnicotinamide Products

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful crystallization of 5-aryl-N,N-dimethylnicotinamide products. This class of compounds holds significant interest in pharmaceutical research and drug development, making robust and reproducible crystallization methods essential for obtaining pure, crystalline materials with desired solid-state properties. This document delves into the fundamental principles of crystallization, explores various techniques, offers guidance on solvent selection, and provides step-by-step protocols tailored to the unique characteristics of 5-aryl-N,N-dimethylnicotinamide derivatives. Furthermore, a troubleshooting guide is included to address common challenges encountered during the crystallization process.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering technique in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) like 5-aryl-N,N-dimethylnicotinamide derivatives, the crystalline state offers numerous advantages over amorphous forms, including enhanced stability, purity, and handling properties.[1] The arrangement of molecules in a crystal lattice dictates crucial physicochemical properties such as solubility, dissolution rate, and bioavailability, all of which are critical for consistent therapeutic efficacy.[2][3]

The presence of the nicotinamide core, a well-known vitamin, in these molecules suggests a propensity for polymorphism—the ability of a compound to exist in multiple crystalline forms.[4][5][6] Different polymorphs of the same compound can exhibit distinct properties, making the control of crystallization conditions paramount to ensure the desired solid form is consistently produced.[3][7] This guide provides the foundational knowledge and practical protocols to achieve this control.

Understanding the Crystallization Process: A Conceptual Framework

Successful crystallization is a balance of thermodynamics and kinetics, involving two primary stages: nucleation and crystal growth.

-

Nucleation: The initial formation of small, ordered clusters of molecules from a supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by impurities or surfaces (heterogeneous nucleation).

-

Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to the formation of larger, well-defined crystals.

The goal of a well-designed crystallization experiment is to control the rate of supersaturation to favor slow nucleation and steady crystal growth, which typically results in larger, higher-quality crystals.

Strategic Solvent Selection

The choice of solvent is arguably the most critical factor in a successful crystallization.[8] The ideal solvent should exhibit the following characteristics:

-

High solubility of the compound at elevated temperatures and low solubility at lower temperatures. [8] This temperature-dependent solubility is the driving force for crystallization upon cooling.

-

Inertness: The solvent should not react with the compound.[9]

-

Volatility: A moderately volatile solvent is often preferred to facilitate drying of the crystals without being so volatile that it evaporates too quickly, leading to rapid precipitation instead of crystallization.[10]

-

"Like dissolves like": The polarity of the solvent should be matched to the polarity of the solute.[9] 5-aryl-N,N-dimethylnicotinamide derivatives are moderately polar compounds, suggesting that a range of solvents from intermediate to high polarity could be effective.

Table 1: Common Solvents for Crystallization of Moderately Polar Organic Compounds

| Solvent | Polarity | Boiling Point (°C) | Comments |

| Water | High | 100 | Suitable for more polar derivatives; can be used in combination with other solvents.[7] |

| Ethanol | High | 78 | A versatile solvent for many organic compounds, including amides.[7] |

| Methanol | High | 65 | Similar to ethanol but more volatile. |

| 2-Propanol | Medium-High | 82 | A good alternative to ethanol. |

| Acetonitrile | Medium-High | 82 | Often yields good quality crystals for amides.[11] |

| Acetone | Medium | 56 | A powerful solvent, but its high volatility can lead to rapid precipitation.[9] |

| Ethyl Acetate | Medium | 77 | A good choice for compounds of intermediate polarity.[7] |

| Tetrahydrofuran (THF) | Medium | 66 | Can be effective but is also known to sometimes cause "oiling out".[12] |

| Toluene | Low | 111 | Suitable for less polar derivatives or as an anti-solvent. Aromatic solvents can sometimes stabilize the crystal lattice through pi-pi interactions.[10] |

| Heptane/Hexane | Low | 98/69 | Typically used as anti-solvents to induce crystallization from a more polar solution.[7] |

Crystallization Workflow and Screening

A systematic approach to crystallization involves screening various solvents and techniques to identify the optimal conditions.

Caption: A general workflow for systematic crystallization screening.

Detailed Crystallization Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Slow Evaporation

This technique is suitable when the compound is soluble in a volatile solvent at room temperature.

-

Dissolution: Dissolve the 5-aryl-N,N-dimethylnicotinamide product in a minimal amount of a suitable volatile solvent (e.g., ethyl acetate, acetone, or a mixture like hexane/ethyl acetate) in a small vial or beaker.

-

Filtration (Optional): If any insoluble impurities are present, filter the solution through a syringe filter into a clean crystallization vessel.

-

Evaporation: Cover the vessel with a piece of parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow solvent evaporation.

-

Incubation: Place the vessel in a location free from vibrations and temperature fluctuations.

-

Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Crystals should form as the solution becomes supersaturated.

-

Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.

Protocol 2: Slow Cooling

This is the most common recrystallization technique and is ideal when the compound has a significantly higher solubility in a solvent at its boiling point compared to room temperature or below.

-

Dissolution: Place the 5-aryl-N,N-dimethylnicotinamide product in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol, 2-propanol, or acetonitrile).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent portion-wise until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

-

Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 3: Vapor Diffusion

This technique is excellent for growing high-quality single crystals from a small amount of material and is particularly useful when the compound is highly soluble in the chosen solvent.[10]

-

Liquid-Vapor Diffusion:

-

Inner Vial: Dissolve the 5-aryl-N,N-dimethylnicotinamide product in a small amount of a relatively low-boiling point solvent in which it is soluble (e.g., methanol, acetone).

-

Outer Vial: Place this inner vial, uncapped, inside a larger vial or jar containing a small amount of a more volatile anti-solvent in which the compound is insoluble (e.g., hexane, cyclohexane).

-

Sealing: Seal the outer container tightly. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

-

Incubation: Leave the setup undisturbed for several days to weeks.

-

-

Liquid-Liquid Diffusion (Layering):

-

Dissolution: Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane) in a narrow tube or vial.

-

Layering: Carefully layer a less dense, miscible anti-solvent (e.g., hexane, diethyl ether) on top of the solution, taking care not to disturb the interface.[10]

-

Diffusion: Over time, the solvents will slowly mix at the interface, causing the compound to crystallize.

-

Troubleshooting Common Crystallization Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No crystals form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the compound.- Evaporate some of the solvent to increase concentration.- Cool the solution to a lower temperature.- Try a different solvent or a solvent/anti-solvent mixture. |

| "Oiling out" | - The solution is too concentrated.- The cooling rate is too fast.- Impurities are present. | - Re-heat the solution and add more solvent.- Allow the solution to cool more slowly.- Purify the compound further before crystallization. |

| Formation of fine powder or small needles | - Nucleation is too rapid.- The rate of supersaturation is too high. | - Reduce the rate of cooling or evaporation.- Use a slightly larger volume of solvent.- Consider a different crystallization technique, such as vapor diffusion. |

| Low recovery | - The compound has significant solubility in the cold solvent.- The volume of washing solvent is too large. | - Cool the solution to a lower temperature before filtration.- Use the minimum amount of ice-cold solvent for washing.- Concentrate the mother liquor to recover a second crop of crystals. |

Conclusion

The crystallization of 5-aryl-N,N-dimethylnicotinamide products is a critical step in their development as potential pharmaceutical agents. By understanding the principles of crystallization, systematically screening solvents, and applying the appropriate techniques, high-quality crystalline material can be reliably obtained. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in this field. Careful control over the crystallization process is essential for ensuring the desired solid-state properties and, ultimately, the therapeutic performance of these promising compounds.

References

- Nicotinamide Riboside Derivatives: Single Crystal Growth and Determination of X-ray Structures.

- Purification of nicotinamide.

- Polymorphism in Pharmaceutical Crystals: Research Guide & Papers. PapersFlow.

- Guide for crystalliz

- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.

- Why Polymorphism is Key in Drug Development!. PharmaCores.

- How to choose a solvent for crystalliz

- Choice of Solvent. Chemistry LibreTexts.